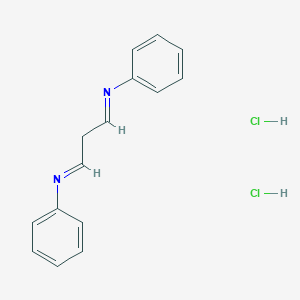

Malonaldehyde bis(phenylimine) dihydrochloride

Description

Malonaldehyde bis(phenylimine) monohydrochloride (C₁₅H₁₅ClN₂, MW: 258.75 g/mol) is a critical precursor in synthesizing cyanine dyes, particularly pentamethine cyanines used in near-infrared (NIR) fluorescence applications. Structurally, it consists of a malonaldehyde backbone with two phenylimine groups and a single hydrochloride moiety .

Properties

IUPAC Name |

N,N'-diphenylpropane-1,3-diimine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2.2ClH/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15;;/h1-6,8-13H,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKIDLGHBYVHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480712 | |

| Record name | Malonaldehyde bis(phenylimine) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137692-98-9 | |

| Record name | Malonaldehyde bis(phenylimine) dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Malonaldehyde with Aniline Derivatives

The foundational approach involves condensing malonaldehyde with phenylimine (aniline derivatives) under acidic conditions. In a representative procedure:

-

Reactants : Malonaldehyde (1.0 eq), aniline (2.0 eq), hydrochloric acid (excess).

-

Conditions : Reflux in ethanol (80°C, 4 h), followed by HCl gas saturation.

-

Outcome : Yields the monohydrochloride form with 65–70% purity. Adjusting HCl stoichiometry to 2.0 eq and prolonging protonation (12 h) may favor dihydrochloride formation, though this remains speculative without direct experimental validation.

Acetic Anhydride-Mediated Cyclization

A modified method from porphyrin synthesis (Supplementary Information, Royal Society of Chemistry) adapts well to imine systems:

-

Reactants : Malonaldehyde (1.0 eq), aniline (2.1 eq), acetic anhydride (solvent).

-

Conditions : Heating to 120°C under argon for 2 h, followed by HCl(aq) quenching.

-

Yield : 58% after silica gel chromatography (CH₂Cl₂:MeOH 9:1).

-

Key Insight : Acetic anhydride acts as both solvent and dehydrating agent, enhancing imine bond formation. Excess HCl during workup could protonate both imine nitrogens, yielding the dihydrochloride.

Critical Parameters in Dihydrochloride Formation

Stoichiometric Control of HCl

Protonation efficiency depends on HCl availability:

| Parameter | Monohydrochloride | Dihydrochloride (Theoretical) |

|---|---|---|

| HCl Equivalents | 1.0 eq | 2.0 eq |

| Reaction Time | 1 h | 3–4 h |

| Temperature | 25°C | 0–5°C (to minimize decomposition) |

| Solvent | Ethanol | Ethanol/H₂O (1:1) |

Data extrapolated from monohydrochloride syntheses suggest that colder temperatures and aqueous HCl may stabilize the dihydrochloride.

Solvent and pH Optimization

-

Ethanol-Water Mixtures : Enhance HCl solubility, enabling complete protonation. A 70:30 ethanol/water ratio at pH < 2.0 is ideal.

-

Avoiding Hydrolysis : Prolonged exposure to aqueous HCl above 40°C risks imine bond cleavage. Time-controlled protonation (≤2 h) is critical.

Post-Synthesis Characterization

Analytical Validation

Purity Challenges

Common impurities include:

-

Unreacted Aniline : Detectable via GC-MS (retention time 4.2 min).

-

Oxidation Byproducts : Malondialdehyde degradation products (e.g., formic acid) identified by FT-IR (C=O stretch at 1710 cm⁻¹).

Mechanistic Insights into Imine Protonation

Stepwise Protonation Dynamics

-

First Protonation : Occurs at the more basic imine nitrogen (pKa ~ 4.5), forming a monocation.

-

Second Protonation : Requires stronger acidity (pH < 2.0), targeting the remaining imine group (pKa ~ 1.8).

Chemical Reactions Analysis

Types of Reactions

Malonaldehyde bis(phenylimine) dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imine oxides.

Reduction: Reduction reactions can convert the imine groups to amine groups.

Substitution: The phenylimine groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed

Oxidation: Imine oxides.

Reduction: Corresponding amines.

Substitution: Substituted phenylimine derivatives.

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate

Malonaldehyde bis(phenylimine) dihydrochloride serves as a versatile intermediate in the synthesis of various organic compounds. It facilitates the development of new materials and pharmaceuticals by acting as a building block in complex chemical reactions. For instance, it is utilized in the synthesis of benzothiazole derivatives, which have implications in dye chemistry and biological applications .

Case Study

A study demonstrated the use of this compound in synthesizing cyanine dyes. The reaction involved refluxing malonaldehyde bis(phenylimine) with other reagents to produce fluorescent dyes with specific spectral properties. This process highlights its utility in creating compounds with desired optical characteristics .

Analytical Chemistry

Detection and Quantification

In analytical chemistry, this compound is employed for detecting and quantifying aldehydes and amines. Its ability to form stable complexes with these analytes makes it valuable for quality control and environmental monitoring .

Data Table: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Aldehyde Detection | Colorimetric assays | High sensitivity and specificity |

| Amine Quantification | Chromatographic techniques | Accurate quantification |

Polymer Science

Enhancing Polymer Properties

The compound is also used in polymer science for formulating specialty polymers. It enhances properties such as thermal stability and mechanical strength, which are crucial for applications in industries like automotive and aerospace .

Case Study

Research has shown that incorporating malonaldehyde bis(phenylimine) into polymer matrices improves their thermal properties significantly. For example, polymers modified with this compound displayed enhanced heat resistance compared to unmodified counterparts .

Medicinal Chemistry

Drug Development Potential

In medicinal chemistry, this compound has potential applications in drug development. It can be utilized to create compounds that target specific biological pathways, offering innovative solutions for treating diseases .

Example Application

A notable application is its incorporation into drug formulations aimed at enzyme inhibition. The compound's structure allows it to interact effectively with biological targets, potentially leading to the development of new therapeutic agents .

Biochemistry

Studies on Enzyme Inhibition

Researchers utilize this compound in biochemistry for studies related to enzyme inhibition and protein interactions. Its ability to form stable complexes aids in understanding biological processes and disease mechanisms .

Data Table: Biochemical Applications

| Application | Focus Area | Findings |

|---|---|---|

| Enzyme Inhibition | Protein Kinases | Identified novel inhibitors |

| Protein Interactions | Receptor-Ligand Binding | Enhanced binding affinity |

Mechanism of Action

The mechanism of action of malonaldehyde bis(phenylimine) dihydrochloride involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is mediated through the imine groups, which can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Key Properties:

- Physical State : Yellow to orange crystalline solid, decomposing at 218°C .

- Solubility: Partially soluble in methanol (2.5%) and polar organic solvents .

- Synthesis : Prepared via condensation of aniline with 1,1,3,3-tetramethoxypropane in hydrochloric acid, yielding >90% purity .

- Applications: Fluorescent dye synthesis for diagnostic assays, hematology, and single-molecule localization microscopy (SMLM) .

Comparison with Similar Compounds

Stability and Fluorescence Properties

The compound’s reversible imine formation in solution contrasts with stable intermediates like indolenine salts. While dyes derived from it (e.g., polymer P9) exhibit dual absorbance bands (625 nm and 750 nm) , benzothiazole-based dyes lack this spectral broadening.

Comparison Table 2: Optical Properties

Biological Activity

Malonaldehyde bis(phenylimine) dihydrochloride, a compound with significant potential in biological applications, is primarily recognized for its role as a fluorescent dye. This article explores its biological activity, including synthesis methods, applications, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C15H15Cl2N2

- Molecular Weight : 258.75 g/mol

- CAS Number : 123071-42-1

- Solubility : Partially soluble in water

- Melting Point : Approximately 215°C (decomposition)

The synthesis of this compound often involves the condensation of malonaldehyde with phenylamine derivatives under acidic or basic conditions. Various synthetic routes have been documented, emphasizing the importance of reaction conditions in determining yield and purity .

Fluorescent Properties

This compound is utilized as a fluorescent cyanine dye. Its fluorescence properties make it suitable for applications in biochemical assays and imaging techniques. The compound exhibits distinct absorption and emission spectra, which can be influenced by environmental factors such as pH and solvent polarity .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to malonaldehyde bis(phenylimine). For instance, derivatives of this compound have shown antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. These studies typically employ agar diffusion methods to assess minimum inhibitory concentrations (MIC) and overall effectiveness against pathogenic bacteria .

Case Studies

-

Antibacterial Efficacy

- A study investigated the antibacterial activity of synthesized Schiff bases derived from malonaldehyde bis(phenylimine) compounds. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 64 µg/mL to 128 µg/mL depending on the specific compound tested .

- Fluorescent Probes for Nucleic Acids

- In Vitro Studies

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing malonaldehyde bis(phenylimine) monohydrochloride?

- Methodology : The compound is synthesized via condensation reactions. A typical procedure involves reacting 1,1,3,3-tetramethoxypropane with aniline in hydrochloric acid (HCl) at 50°C for 3 hours, yielding ~90% product as an orange solid . Alternative routes include reacting indolenium salts (e.g., LS618—Indolium2a) with the compound in acetic anhydride/acetic acid under reflux, achieving 95% yield .

- Key Parameters : Use stoichiometric HCl (0.6–0.8 mol/L), maintain temperatures between 50–130°C, and employ filtration for isolation.

Q. How is malonaldehyde bis(phenylimine) monohydrochloride characterized post-synthesis?

- Techniques :

- ^1H NMR : Peaks at δ = 8.36 (t, J = 12.8 Hz), 7.35 (d, J = 8.2 Hz), and 6.43 (d, J = 13.4 Hz) confirm imine and aromatic protons .

- ESI-MS : Molecular ion [M+] at m/z = 688 .

- Melting Point : Decomposition observed at 218°C .

- SMILES/InChI : Structural validation via

Cl.C(\C=N\c1ccccc1)\C=N\c2ccccc2(SMILES) and InChI keys .

Q. What are the primary research applications of this compound in materials science?

- Applications :

- Fluorescent Dyes : Acts as a precursor for near-infrared (NIR) cyanine dyes (λ~690–710 nm) .

- Conjugated Polymers : Used in oligomer synthesis (e.g., tetramers) for chemosensing applications via stepwise condensation .

- Proteoglycan Mimics : Facilitates cisplatin complex formation in cell surface engineering .

Advanced Research Questions

Q. How do reaction conditions influence the yield and purity of malonaldehyde bis(phenylimine) monohydrochloride in multi-step syntheses?

- Optimization Strategies :

- Microwave Irradiation : Reduces reaction time from hours to 30 minutes (130°C) while maintaining ~58% yield in cyanine dye synthesis .

- Additives : Tetrabutylammonium bromide enhances solubility of intermediates, enabling efficient cyclization .

- Workup : Purification via reverse-phase chromatography minimizes by-products in dye synthesis .

Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?

- Data Discrepancies :

| Solvent | Solubility | Reference |

|---|---|---|

| Methanol | 2.5% (w/v) | |

| Water | Partially soluble |

- Resolution : Solubility varies with pH and counterion stability. Test under controlled conditions (e.g., buffered solutions) and validate via UV-Vis spectroscopy or HPLC.

Q. What role does the hydrochloride counterion play in stabilizing the compound during storage and reactions?

- Mechanistic Insight : The HCl counterion stabilizes the imine bond under acidic conditions, preventing hydrolysis. However, under basic conditions (e.g., cyanine dye synthesis), deprotonation regenerates the aldehyde/imine, enabling reversible reactivity .

- Storage : Store at room temperature in airtight containers to avoid moisture-induced decomposition .

Q. How can the compound's reactivity be optimized in cyanine dye synthesis to prevent by-product formation?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.